4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one is a derivative of pyrazolo[3,4-d]thiazole, which is a fused heterocyclic compound that has garnered interest due to its potential pharmacological activities. The papers provided do not directly discuss this specific compound but detail the synthesis of related dihydro-2H-pyrazolo[3,4-d]thiazoles and their structural analysis.
Synthesis Analysis
The synthesis of related compounds, specifically 2,5,6-trisubstituted 5,6-dihydro-2H-pyrazolo[3,4-d]thiazoles, has been achieved through a regioselective synthesis process. This process involves a one-pot three-component reaction using a carbonyl compound, amine, and ethyl mercaptoacetate in the presence of dicyclohexyl carbodiimide. Subsequent treatment with dimethyl formamide dimethylacetal and Lawesson's reagent produces 5-dimethylaminomethylene thiazolidin-4-thiones, which upon condensation with hydrazine derivatives, afford the desired pyrazolo[3,4-d]thiazoles . Another approach described involves the synthesis of 4-thiazolidinones from thiosemicarbazones and chloroacetic acid, which are then converted to 5-dimethylaminomethylene-3-methylthiazolidine-4-thiones and finally condensed with hydrazine derivatives to yield substituted dihydro-1H-pyrazolo[3,4-d]thiazoles .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been established through various spectral data and elemental analysis . Additionally, single-crystal X-ray diffraction studies have been reported for a thiazolidin-4-one derivative, providing insight into the crystal structure of these compounds . Density Functional Theory (DFT) studies using B3LYP with the 6-31G** basis set have been carried out to analyze the regioisomers, and the carbon NMR shifts showed good correlation with experimental values, further confirming the structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]thiazoles derivatives are characterized by the condensation of thiazolidin-4-thiones with hydrazine derivatives. The reaction pathway is influenced by the use of Lawesson's reagent and dimethyl formamide dimethylacetal, which play a crucial role in the formation of the intermediate 5-dimethylaminomethylene thiazolidin-4-thiones .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one are not detailed in the provided papers, the general properties of pyrazolo[3,4-d]thiazoles can be inferred. These compounds are likely to exhibit properties typical of heterocyclic compounds, such as stability and potential biological activity. The spectral data and elemental analysis used to establish the structure of these compounds also provide some insight into their chemical behavior .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to act through various mechanisms depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Eigenschaften
IUPAC Name |
4,6-dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-3-5-4(9(2)7-3)6(10)8-13(5,11)12/h1-2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLSEVNRFXNMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1S(=O)(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.